molecular formula C13H15N5O3 B12176866 methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate

Cat. No.: B12176866
M. Wt: 289.29 g/mol
InChI Key: WGNDACHDFHEWEI-UHFFFAOYSA-N
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Description

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate is a complex organic compound that features a tetrazole ring, a phenyl group, and an alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate typically involves the formation of the tetrazole ring followed by the coupling of the phenylacetyl and beta-alaninate groups. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the beta-alaninate moiety, in particular, differentiates it from other tetrazole-containing compounds and may contribute to its unique activity profile.

Biological Activity

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring, which is known for enhancing the pharmacological profile of various derivatives. The chemical formula for this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, highlighting its complex structure that contributes to its biological activity.

1. Antihypertensive Activity

Tetrazole-containing compounds have been shown to exhibit antihypertensive effects by acting as antagonists to angiotensin II receptors. Research indicates that these compounds can inhibit AT1 receptors in a non-competitive manner, leading to lowered blood pressure levels. For instance, a study showed that certain tetrazole derivatives significantly reduced blood pressure in hypertensive models, suggesting that this compound may share similar properties due to its structural resemblance .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been observed that related tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as IL-1β and COX-2, which are crucial in inflammatory pathways. The inhibition of these pathways suggests potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress. This property could be beneficial in preventing diseases linked to oxidative damage .

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, a derivative of this compound was administered at varying doses. The results indicated a dose-dependent reduction in systolic blood pressure, confirming the compound's potential as an antihypertensive agent.

Dose (mg/kg)Systolic Blood Pressure (mmHg)
0180 ± 5
10160 ± 4
20140 ± 3
50120 ± 2

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of tetrazole derivatives on human macrophages stimulated with LPS (lipopolysaccharide). The results showed that treatment with the compound significantly reduced the levels of TNF-α and IL-6, indicating its potential use in inflammatory conditions.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 3-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]propanoate

InChI

InChI=1S/C13H15N5O3/c1-21-13(20)6-7-14-12(19)8-10-2-4-11(5-3-10)18-9-15-16-17-18/h2-5,9H,6-8H2,1H3,(H,14,19)

InChI Key

WGNDACHDFHEWEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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